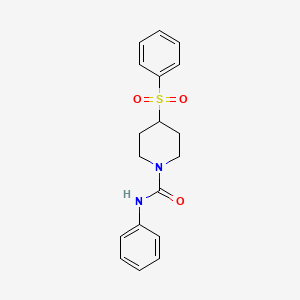

N-phenyl-4-(phenylsulfonyl)piperidine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

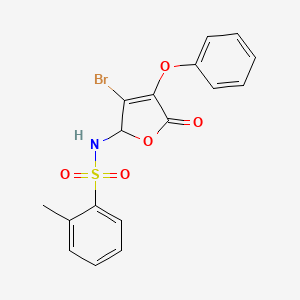

“N-phenyl-4-(phenylsulfonyl)piperidine-1-carboxamide” is a compound that likely belongs to the class of phenylpiperidines . Phenylpiperidines are chemical compounds with a phenyl moiety directly attached to piperidine . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals .

Synthesis Analysis

While specific synthesis methods for “N-phenyl-4-(phenylsulfonyl)piperidine-1-carboxamide” are not available, general methods for synthesizing phenylpiperidines involve intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Applications De Recherche Scientifique

Enzyme Inhibition Applications :

- Acetylcholinesterase and Butyrylcholinesterase Inhibition : Compounds similar to N-phenyl-4-(phenylsulfonyl)piperidine-1-carboxamide have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are targets in the treatment of neurodegenerative diseases like Alzheimer's. For example, a series of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives showed potential as excellent inhibitors of AChE and BChE (Khalid, Rehman, & Abbasi, 2014).

Therapeutic Applications :

- Antidepressant and Antidementia Agents : Certain derivatives of N-phenyl-4-(phenylsulfonyl)piperidine-1-carboxamide have shown promise as potent inhibitors of acetylcholinesterase, which is significant in the development of antidementia and antidepressant agents. For instance, 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives demonstrated significant activity against acetylcholinesterase, suggesting potential as antidementia agents (Sugimoto et al., 1990).

- Selective Serotonin Receptor Agonists : Some benzamide derivatives with a phenylsulfonyl group have been identified as selective serotonin 4 receptor agonists, which could be useful as prokinetic agents affecting gastrointestinal motility (Sonda et al., 2004).

Chemical Synthesis and Catalysis Applications :

- Synthesis of Sulfonyl Hydrazone Derivatives : The sulfonyl hydrazone scaffold, which can include the phenylsulfonyl piperidine structure, plays an important role in medicinal chemistry. It has been used in the synthesis of compounds with antioxidant and anticholinesterase activity, demonstrating its versatility in creating biologically active molecules (Karaman et al., 2016).

- Lewis Basic Catalysts : Derivatives of l-piperazine-2-carboxylic acid, which can be structurally related to N-phenyl-4-(phenylsulfonyl)piperidine-1-carboxamide, have been developed as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines, showing the chemical versatility of these compounds (Wang et al., 2006).

Propriétés

IUPAC Name |

4-(benzenesulfonyl)-N-phenylpiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c21-18(19-15-7-3-1-4-8-15)20-13-11-17(12-14-20)24(22,23)16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSCPYFYSSODZHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-phenyl-4-(phenylsulfonyl)piperidine-1-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(6-chloro-4-phenylquinazolin-2-yl)-3H-benzo[f]chromen-3-one](/img/structure/B2686242.png)

![diethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2686246.png)

![4-(trifluoromethyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2686248.png)

![2-[4-(4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]-N-phenylacetamide](/img/structure/B2686250.png)

![N-butyl-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2686251.png)

![(+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/no-structure.png)

![3-Bromo-2-(difluoromethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B2686259.png)

![6-Benzylbenzo[d][2]benzazepine-5,7-dione](/img/structure/B2686261.png)